2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6(2)11-5-7(4-10-11)8(12)3-9;;/h4-6H,3,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYUFAXULLIICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Androgen Receptor Modulation : Compounds in this category have shown efficacy as selective androgen receptor modulators (SARMs), demonstrating strong antagonistic activity against androgen receptors, which is crucial in treating conditions like prostate cancer .
- Antimicrobial Activity : Similar pyrazole derivatives have been reported to possess antimicrobial properties, inhibiting the growth of various bacterial strains .
Biological Activity Summary Table
| Activity Type | Effect | Study Reference |
|---|---|---|
| Androgen Receptor Modulation | Strong antagonism | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Androgen Receptor Antagonism
A study focusing on the compound's role as an androgen receptor antagonist revealed that it significantly inhibited the proliferation of prostatic cancer cell lines. This was attributed to its ability to bind effectively to the androgen receptor, blocking its activation and subsequent signal transduction pathways associated with tumor growth .
Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis, which was confirmed through assays measuring cell viability and apoptosis markers .
Antimicrobial Properties
Research into related pyrazole compounds has shown promising results in their antimicrobial activity. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. These findings suggest potential for developing new antimicrobial agents based on the pyrazole scaffold .
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound is in the field of cancer therapeutics. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various cancer types, particularly prostate cancer. The mechanism often involves the modulation of androgen receptors, which are pivotal in the progression of certain cancers.
Case Study: Prostate Cancer Treatment
A study demonstrated that pyrazole derivatives could act as selective androgen receptor modulators (SARMs), showing promise in reducing tumor growth in prostate cancer models. The compound's ability to selectively inhibit androgen receptor activity suggests its potential as a targeted therapy for hormone-dependent tumors .
Antimicrobial Activity
Another notable application is in antimicrobial research. Compounds with pyrazole moieties have been shown to possess antibacterial and antifungal properties.
Data Table: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This table illustrates the compound's effectiveness against common pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents.
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Studies have shown that certain pyrazole derivatives can inhibit plant growth by interfering with specific metabolic pathways.
Case Study: Herbicide Development
Research conducted on various crops demonstrated that formulations containing pyrazole derivatives effectively controlled weed growth without harming the crops themselves. This dual-action capability makes them valuable in integrated pest management strategies .
Polymer Synthesis
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 | 30 |
| Polyamide | 230 | 35 |
These polymers exhibit superior thermal and mechanical properties, making them suitable for applications in aerospace and automotive industries.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Ethyl (CAS 2059941-87-4): Balances solubility and moderate steric effects, often used in intermediate synthesis . Methyl (CAS 217.12): Reduces steric hindrance, favoring metabolic clearance but limiting target selectivity .
Electronic Properties: The trifluoro derivative () exhibits strong electron-withdrawing effects, which could stabilize the ketone group but reduce nucleophilicity compared to the amino-substituted target compound .
Salt Forms: Dihydrochloride salts (Target Compound, CAS 2059941-87-4) improve solubility for in vitro assays, whereas non-ionic forms (e.g., trifluoro analog) may require organic solvents .
Synthetic Utility :
- The target compound and its analogs are synthesized via pyrazole ring formation (e.g., hydrazide cyclization in ), with yields influenced by substituent reactivity .
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring with the propan-2-yl substituent is typically synthesized through a condensation reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Hydrazine hydrate or substituted hydrazine | Reacted with α,β-unsaturated ketones or aldehydes to form the pyrazole ring via cyclization |
| 2 | Isopropyl aldehyde or isopropyl hydrazine derivatives | Used to introduce the propan-2-yl group at the 1-position of the pyrazole ring |
Research findings indicate that the condensation of 3-methyl-2-buten-1-one with hydrazine derivatives under reflux conditions yields the desired pyrazole with high regioselectivity.
Functionalization to Form the Ethanone Side Chain
The amino-ethanone side chain is introduced via nucleophilic substitution or oxidative amination :
| Step | Reagents & Conditions | Description |
|---|---|---|
| 3 | Formaldehyde or glyoxal derivatives | To introduce the amino group at the 2-position |
| 4 | Acetyl chloride or acetic anhydride | To form the ethanone moiety through acylation |
Alternatively, the amino group can be introduced through reductive amination of the corresponding aldehyde or ketone intermediates.
Salt Formation
Finally, the free base is treated with hydrochloric acid in an aqueous or alcoholic medium to produce the dihydrochloride salt :
Base + HCl (aq) → Dihydrochloride salt
This step ensures the compound's stability and enhances its solubility for pharmaceutical applications.
Alternative Synthetic Routes
Multi-Component Reactions (MCR)
Recent advances suggest employing multicomponent reactions involving hydrazines, α,β-unsaturated carbonyl compounds, and isopropyl derivatives, under controlled conditions, to streamline synthesis.
Catalytic Methods
Use of metal catalysts such as palladium or copper in cross-coupling reactions can facilitate the formation of the pyrazole core with high regioselectivity, especially in complex substitution patterns.
Data Table Summarizing Preparation Conditions
| Method | Key Reagents | Typical Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cyclization of hydrazines with α,β-unsaturated ketones | Hydrazine hydrate, isopropyl aldehyde | Reflux, ethanol solvent | 65-80% | Widely used, high regioselectivity |
| Reductive amination | Formaldehyde, sodium cyanoborohydride | Room temperature, aqueous medium | 60-75% | Mild conditions, scalable |
| Multicomponent reactions | Hydrazine, aldehyde, ketone derivatives | Microwave or reflux, solvent varies | 70-85% | Efficient, fewer steps |
Notes on Optimization and Scalability
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.
- Purification typically involves recrystallization or chromatography.
- Safety considerations include handling hydrazines and acid reagents under controlled conditions due to toxicity and corrosiveness.
Q & A
Basic: What synthetic routes are available for 2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves condensation of a pyrazole precursor (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde) with an amino ketone intermediate, followed by hydrochloride salt formation. For example, hydrazinecarbodithioate or hydrazinecarbothioamide derivatives can react with ketones under reflux in ethanol with catalytic HCl to form hydrazone intermediates, which are crystallized from acetonitrile or ethanol for purification . High-purity (>95%) dihydrochloride salts are achieved via recrystallization in polar aprotic solvents (e.g., acetonitrile) and vacuum drying. Purity is confirmed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N ± 0.4%).
Advanced: How can SHELXL be applied to resolve crystallographic ambiguities in this compound, particularly for the hydrochloride counterions?
Methodological Answer:
SHELXL is critical for refining disordered counterions and hydrogen-bonding networks. Challenges include:
- Disorder Handling : Use PART instructions and ISOR restraints to model chloride ions in multiple positions.
- Hydrogen Bonding : Apply DFIX and DANG constraints to stabilize N–H···Cl and O–H···Cl interactions.
- Twinned Data : For twinned crystals, refine using the TWIN/BASF commands with HKLF 5 data format .
Example refinement statistics from similar structures:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.045–0.055 |
| wR2 (all data) | 0.120–0.135 |
| CCDC Deposition | 2300000–2300500 |
Advanced: What computational strategies (e.g., Multiwfn) elucidate the electronic structure and reactivity of the pyrazole-ethanone core?
Methodological Answer:
Multiwfn analyzes electron localization function (ELF), electrostatic potential (ESP), and Fukui indices to predict reactivity:
- ESP Mapping : Identify nucleophilic sites (negative ESP regions) at the pyrazole N-atoms and electrophilic regions at the ketone carbonyl.
- Fukui Indices : Calculate (electrophilicity) and (nucleophilicity) using DFT-optimized structures (B3LYP/6-311+G(d,p)). The amino group shows high , supporting its role in hydrogen bonding .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H···Cl contacts contribute 25–30% to crystal packing) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Pyrazole C4-H appears as a singlet (δ 7.8–8.0 ppm), while the isopropyl group shows a septet (δ 3.5–4.0 ppm) and doublets (δ 1.3–1.5 ppm). The ketone carbonyl resonates at δ 195–205 ppm in 13C NMR.
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2500–2700 cm⁻¹ (N–H+), and 3400 cm⁻¹ (O–H from crystallization solvent) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ at m/z 224.1 (free base) and isotopic clusters for Cl– .
Advanced: How can derivatization of the amino ketone moiety enhance biological activity?
Methodological Answer:
Derivatization strategies include:
- Schiff Base Formation : React the amino group with aromatic aldehydes to form imines, improving membrane permeability.
- Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance antimicrobial activity. For example, Cu(II) complexes of analogous pyrazoles show MIC values of 2–8 µg/mL against B. subtilis .
- Prodrug Design : Acetylate the amino group to improve solubility, with enzymatic hydrolysis in vivo restoring activity .
Advanced: What experimental designs mitigate stability issues in aqueous solutions for this dihydrochloride salt?
Methodological Answer:
- pH Stability Studies : Use buffered solutions (pH 1–7.4) and monitor degradation via HPLC. Hydrolysis occurs above pH 5, necessitating lyophilized storage.
- Thermal Analysis : TGA/DSC reveals decomposition onset at 180–200°C. Store at 2–8°C under argon.
- Light Sensitivity : UV-Vis spectroscopy shows 10% degradation after 48 hr under UV light; use amber vials for long-term storage .
Advanced: How do structural analogs inform SAR studies for kinase inhibition?
Methodological Answer:
Pyrazole-ethanone analogs (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) show IC50 values of 50–100 nM against EGFR kinase. Key SAR insights:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
